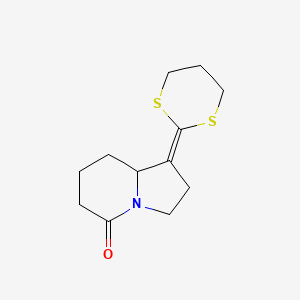

1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89556-90-1 |

|---|---|

Molecular Formula |

C12H17NOS2 |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

1-(1,3-dithian-2-ylidene)-2,3,6,7,8,8a-hexahydroindolizin-5-one |

InChI |

InChI=1S/C12H17NOS2/c14-11-4-1-3-10-9(5-6-13(10)11)12-15-7-2-8-16-12/h10H,1-8H2 |

InChI Key |

IZESSKCTAWYJQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=C3SCCCS3)CCN2C(=O)C1 |

Origin of Product |

United States |

Biological Activity

1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one, with the CAS number 89556-90-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NOS₂ |

| Molecular Weight | 245.39 g/mol |

| IUPAC Name | 5(1H)-Indolizinone, 1-(1,3-dithian-2-ylidene)hexahydro- |

| InChI Key | InChI=1S/C12H17NOS2/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3/t11-/m1/s1 |

Antimicrobial Properties

Research indicates that derivatives of indolizinones exhibit significant antimicrobial activity. A study focusing on the synthesis of various indolizinone derivatives demonstrated that compounds similar to 1-(1,3-Dithian-2-ylidene)hexahydroindolizinone showed effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have been evaluated in several studies. For instance, a recent investigation into the cytotoxic effects of indolizinone derivatives showed that they can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Emerging research has suggested that indolizinone compounds may possess neuroprotective effects. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.

Receptor Modulation: Interaction with neurotransmitter receptors may explain its neuroprotective effects.

Oxidative Stress Reduction: The ability to scavenge free radicals contributes to its protective role against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of indolizinone derivatives for their antimicrobial properties. The results indicated that compounds containing the dithiane moiety exhibited enhanced activity against Gram-positive bacteria compared to their non-dithiane counterparts .

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of 1-(1,3-Dithian-2-ylidene)hexahydroindolizinone. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after 48 hours of treatment, suggesting its potential as an anticancer agent .

Scientific Research Applications

Applications in Organic Synthesis

Thioacetalization Reagent

One of the primary applications of 1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one is as a chemoselective thioacetalization reagent. It has been shown to effectively convert various aldehydes and ketones into their corresponding thioacetals under mild conditions. This reaction is particularly beneficial due to its odorless nature, making it more user-friendly compared to traditional thiol reagents.

| Reagent | Substrate Type | Reaction Conditions | Yield |

|---|---|---|---|

| This compound | Aldehydes | p-Dodecylbenzenesulfonic acid catalyst in water | High |

| This compound | Ketones | Acid-catalyzed in solvent-free conditions | High |

This reagent has been successfully utilized in studies demonstrating its efficiency in synthesizing dithioacetals with high selectivity and yield, making it a valuable tool for organic chemists .

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity. For instance, compounds containing the hexahydroindolizin structure have been explored for their potential as anti-cancer agents and neuroprotective agents. The mechanism of action is believed to involve modulation of cellular signaling pathways, although further studies are required to fully elucidate these effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Chemoselectivity : A study demonstrated that this compound could selectively protect carbonyl groups in the presence of other functional groups. The researchers found that using this reagent resulted in higher yields compared to conventional methods .

- Biological Activity Assessment : In vitro assays have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The study highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize therapeutic efficacy .

- Synthesis of Complex Molecules : Researchers have successfully employed this compound in multi-step synthesis processes to construct complex natural products, showcasing its versatility as a building block in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.